Valrubicin

Intravesical Chemotherapy Bladder Cancer Pharmacokinetics

Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is a semi-synthetic doxorubicin analog with N-trifluoroacetyl and 14-valerate modifications that confer uniquely high lipophilicity and potent PKC inhibition (IC50: 0.85 & 1.25 μM) absent in its parent compound. FDA-approved exclusively for intravesical instillation targeting BCG-refractory carcinoma in situ (CIS) of the bladder, its optimized tissue penetration makes it the only agent with this indication. For R&D, valrubicin serves as a validated chemical probe for platinum-resistance mechanisms (IC50 15.90 μM against cisplatin-resistant SCC) and a reference standard for novel intravesical drug delivery system development. Ensure supplier certification for the lipophilic variant that guarantees target engagement—general anthracyclines like doxorubicin are not a functional substitute.

Molecular Formula C34H36F3NO13
Molecular Weight 723.6 g/mol
CAS No. 56124-62-0
Cat. No. B1684116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValrubicin
CAS56124-62-0
SynonymsAD 32
AD-32
N-trifluoroacetyladriamycin 14-valerate
NSC-246131
valrubicin
Valstar
Valtaxin
Molecular FormulaC34H36F3NO13
Molecular Weight723.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1
InChIKeyZOCKGBMQLCSHFP-KQRAQHLDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
Solubilityinsoluble
Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water.
In water, 3.4X10-4 mg/L at 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valrubicin for BCG-Refractory Bladder Cancer: A Semi-Synthetic Anthracycline with Unique Physicochemical and Pharmacological Differentiation


Valrubicin (N-trifluoroacetyladriamycin-14-valerate; AD-32) is a semi-synthetic analog of the anthracycline doxorubicin, distinguished by N-trifluoroacetyl and 14-valerate modifications that confer high lipophilicity and an altered mechanism of action . Unlike its parent compound, it is specifically formulated for intravesical instillation to treat carcinoma in situ (CIS) of the urinary bladder refractory to Bacillus Calmette-Guérin (BCG) therapy .

Why Valrubicin Cannot Be Directly Substituted with Generic Doxorubicin or Other Anthracyclines in Bladder Cancer Instillation


Valrubicin's clinical utility is predicated on a specific set of physicochemical and pharmacokinetic properties that are not shared by its close structural analogs. The trifluoroacetyl and valerate substitutions significantly increase its lipophilicity compared to doxorubicin , which is critical for penetration into the bladder wall and retention at the tumor site during intravesical therapy . Furthermore, valrubicin demonstrates a distinct intracellular mechanism that includes inhibition of protein kinase C (PKC), a pathway not significantly affected by doxorubicin . Consequently, substituting valrubicin with doxorubicin or other less lipophilic anthracyclines for intravesical administration would result in fundamentally different tissue penetration, local pharmacokinetics, and a lack of FDA-approved indication for BCG-refractory CIS .

Quantitative Evidence Guide for Valrubicin Differentiation from Doxorubicin and BCG-Refractory Alternatives


Superior Bladder Wall Penetration of Valrubicin versus Doxorubicin

Valrubicin demonstrates significantly enhanced cellular uptake and bladder tissue penetration compared to the parent compound doxorubicin. This property is critical for achieving cytotoxic concentrations within the bladder wall during intravesical therapy .

Intravesical Chemotherapy Bladder Cancer Pharmacokinetics Tissue Penetration

Divergent Mechanism of Action: Valrubicin Inhibits PKC Unlike Doxorubicin

In addition to its topoisomerase II-mediated effects, valrubicin directly inhibits protein kinase C (PKC) activity, a mechanism that distinguishes it from doxorubicin and may contribute to its unique anti-tumor profile .

Protein Kinase C Mechanism of Action Anthracycline Chemotherapy

Improved Cardiovascular Safety Profile of Valrubicin over Doxorubicin in Preclinical Models

Preclinical studies indicate that valrubicin exhibits significantly reduced cardiotoxicity compared to doxorubicin, a key differentiator for an anthracycline derivative .

Cardiotoxicity Anthracycline Safety Pharmacology Comparative Toxicology

Valrubicin Exhibits Cytotoxic Activity Against Cisplatin-Resistant Squamous Cell Carcinoma Cell Lines

Valrubicin demonstrates potent cytotoxic activity against squamous cell carcinoma (SCC) cell lines, including those with acquired resistance to cisplatin, highlighting its potential utility in salvage therapy or combination regimens .

Cisplatin Resistance Squamous Cell Carcinoma Combination Therapy Cytotoxicity

Optimal Research and Procurement Applications for Valrubicin Based on Quantitative Evidence


Intravesical Therapy for BCG-Refractory Carcinoma In Situ (CIS) of the Bladder

Valrubicin remains the only FDA-approved intravesical agent for the treatment of BCG-refractory CIS of the urinary bladder . The evidence of its ability to penetrate the bladder wall and achieve cytotoxic concentrations supports its clinical use in this specific patient population where alternatives are limited.

Investigational Agent in Cisplatin-Resistant Squamous Cell Carcinoma Models

The quantitative data showing valrubicin's cytotoxic activity against cisplatin-resistant SCC cell lines (IC50 of 15.90 μM for UMSCC5/CDDP) supports its use as a tool compound for investigating mechanisms of platinum resistance and as a potential lead for developing new combination therapies in head and neck or other squamous cell cancers.

Tool Compound for Studying PKC-Dependent Signaling Pathways

With its defined IC50 values for inhibiting TPA- and PDBu-induced PKC activation (0.85 and 1.25 μM, respectively) , valrubicin serves as a validated chemical probe for dissecting PKC-mediated pathways in cancer biology and inflammation research, distinct from doxorubicin which lacks this activity.

Reference Standard for Developing Lipophilic Intravesical Drug Formulations

Valrubicin's high lipophilicity and documented bladder wall penetration profile make it a valuable reference standard and comparator for the development and evaluation of novel intravesical drug delivery systems and formulations aimed at treating non-muscle invasive bladder cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valrubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.